molecular formula C14H12N2O2S B14431991 2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]- CAS No. 78374-83-1

2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]-

Cat. No.: B14431991
CAS No.: 78374-83-1
M. Wt: 272.32 g/mol
InChI Key: NMSGTJUQMOHMPH-UHFFFAOYSA-N
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Description

2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]- is a complex organic compound with a unique structure that includes a furan ring, a phenylamino group, and a thioxomethyl group

Preparation Methods

The synthesis of 2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]- typically involves multiple steps, starting with the preparation of the furan ring and the phenylamino group. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]- involves its interaction with specific molecular targets and pathways. The furan ring and phenylamino group play crucial roles in its binding affinity and reactivity. The exact pathways and targets are still under investigation, but preliminary studies suggest significant interactions with certain enzymes and receptors .

Comparison with Similar Compounds

Properties

CAS No.

78374-83-1

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

3-(furan-2-yl)-N-(phenylcarbamothioyl)prop-2-enamide

InChI

InChI=1S/C14H12N2O2S/c17-13(9-8-12-7-4-10-18-12)16-14(19)15-11-5-2-1-3-6-11/h1-10H,(H2,15,16,17,19)

InChI Key

NMSGTJUQMOHMPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

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